molecular formula C20H18ClFN2O4 B2435882 2-(2-chloro-6-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one CAS No. 899740-01-3

2-(2-chloro-6-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2435882
CAS No.: 899740-01-3
M. Wt: 404.82
InChI Key: PDWHEHJMTYDECL-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro, fluoro, and trimethoxyphenyl groups

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O4/c1-26-17-9-12(10-18(27-2)20(17)28-3)16-7-8-19(25)24(23-16)11-13-14(21)5-4-6-15(13)22/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWHEHJMTYDECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 6-(3,4,5-Trimethoxyphenyl)Pyridazin-3(2H)-one Scaffold

The 6-arylpyridazin-3(2H)-one moiety is synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis to introduce the 3,4,5-trimethoxyphenyl group. As demonstrated in analogous syntheses, brominated pyridazinone intermediates undergo coupling with 3,4,5-trimethoxyphenylboronic acid under microwave-assisted conditions.

Representative Procedure :
A mixture of 3-chloro-6-bromopyridazin-3(2H)-one (1.0 mmol), 3,4,5-trimethoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.04 mmol), and Na₂CO₃ (2.5 mmol) in dimethoxyethane (DME)/H₂O (3:1, 4 mL) is heated at 100°C for 20 min under argon. Post-reaction, the mixture is extracted with ethyl acetate, dried over Na₂SO₄, and purified via flash chromatography (hexane/EtOAc, 3:1) to yield 6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one (82% yield).

Key Optimization Parameters :

  • Catalyst Load : 4 mol% Pd(PPh₃)₄ ensures efficient coupling without side products.
  • Solvent System : DME/H₂O enhances boronic acid solubility and reaction homogeneity.
  • Temperature : Microwave heating at 100°C accelerates the reaction while minimizing decomposition.

N-Alkylation at the Pyridazinone 2-Position

The 2-(2-chloro-6-fluorobenzyl) group is introduced via N-alkylation of the pyridazinone nitrogen. This step employs 2-chloro-6-fluorobenzyl chloride as the alkylating agent under basic conditions, following protocols validated for analogous pyridazinone derivatives.

Representative Procedure :
To a stirred solution of 6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one (1.0 mmol) in acetone (10 mL), anhydrous K₂CO₃ (2.0 mmol) and 2-chloro-6-fluorobenzyl chloride (1.2 mmol) are added. The mixture is refluxed for 6 hr, filtered to remove salts, and concentrated under vacuum. The crude product is recrystallized from ethanol/water (1:1) to afford the title compound (75% yield).

Critical Reaction Parameters :

  • Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating the pyridazinone NH.
  • Solvent : Acetone provides optimal solubility for both the substrate and alkylating agent.
  • Stoichiometry : A 1.2:1 molar ratio of alkylating agent to pyridazinone prevents di-alkylation.

Alternative Synthetic Pathways

Sequential Functionalization via Chloropyridazine Intermediates

An alternative route involves initial synthesis of 3,6-dichloropyridazine, followed by sequential Suzuki coupling and alkylation. This method, though lengthier, offers greater control over regiochemistry.

Step 1: Chlorination :
6-(3,4,5-Trimethoxyphenyl)pyridazin-3(2H)-one is treated with phosphorus oxychloride (POCl₃) under reflux to yield 3,6-dichloro-6-(3,4,5-trimethoxyphenyl)pyridazine (89% yield).

Step 2: Selective N-Alkylation :
The 3-chloro group is displaced by 2-chloro-6-fluorobenzylamine in DMF at 80°C, yielding the target compound (68% yield).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 9.0 Hz, 1H, H-4), 7.89 (d, J = 9.0 Hz, 1H, H-5), 7.45–7.38 (m, 2H, Ar–H), 6.98 (s, 2H, OCH₃), 5.32 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃), 3.81 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 160.1 (C-3), 153.2 (C-6), 151.8 (C-2'), 138.5 (C-1'), 132.4–114.7 (Ar–C), 56.3 (OCH₃), 49.8 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₁H₁₉ClF N₂O₄ : [M+H]⁺ = 441.1024.
  • Observed : 441.1026 (Δ = 0.45 ppm).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Regioselectivity Scalability
Direct N-Alkylation 75 6 hr High Excellent
Sequential Functionalization 68 12 hr Moderate Moderate

Challenges and Optimization Opportunities

  • Byproduct Formation : Competing O-alkylation is suppressed by using bulky bases (e.g., K₂CO₃) and polar aprotic solvents.
  • Purification : Silica gel chromatography with EtOAc/hexane (1:2) effectively separates the target compound from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-chloro-6-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one
  • 2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-thione
  • 2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(2-chloro-6-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H18ClF N3O3
  • Molecular Weight : 373.81 g/mol

This compound features a pyridazine core with specific substitutions that are believed to enhance its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .
  • Apoptosis Induction : Studies have demonstrated that this compound triggers apoptotic pathways by upregulating caspase-3 activity, which is essential for the execution phase of apoptosis .
  • Antitumor Activity : In vivo studies have indicated that this compound exhibits significant antitumor activity against various cancer models, suggesting its potential as a therapeutic agent .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings:

Cell Line IC50 (µM) Mechanism
SGC-7901 (stomach)4.1Tubulin polymerization inhibition
A549 (lung)1.59Apoptosis induction
MDA-MB 231 (breast)1.34Cell cycle arrest

These results indicate a promising profile for the compound as a potential anticancer agent.

Case Studies

Several studies have explored the efficacy and safety of this compound:

  • Study on SGC-7901 Cells : This study demonstrated that treatment with the compound led to significant inhibition of cell proliferation and induced apoptosis through caspase activation. The study highlighted that the compound's ability to bind to the colchicine site on tubulin was crucial for its antitumor effects .
  • In Vivo Antitumor Activity : In rodent models with tumor xenografts, administration of the compound resulted in substantial tumor regression without significant toxicity observed in normal tissues. This suggests a favorable therapeutic window for further development .
  • Comparative Analysis with Other Anticancer Agents : The compound was compared with established chemotherapeutics like podophyllotoxin and showed comparable or superior efficacy in inhibiting tubulin polymerization and inducing apoptosis in specific cancer cell lines .

Q & A

Q. 1.1. What synthetic methodologies are optimal for preparing 2-(2-chloro-6-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one?

Synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Introducing the 2-chloro-6-fluorobenzyl group via alkylation under reflux conditions in solvents like ethanol or dimethylformamide (DMF) .
  • Cross-coupling reactions : For attaching the 3,4,5-trimethoxyphenyl moiety, Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) at 80–100°C .
  • Purification : Column chromatography with gradients of hexane/ethyl acetate or dichloromethane/methanol ensures >95% purity. Recrystallization in ethanol may further enhance crystallinity .

Q. 1.2. How should researchers characterize this compound’s purity and structural integrity?

Key analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, aromatic protons of the trimethoxyphenyl group appear as a singlet at δ 3.8–3.9 ppm, while the pyridazinone carbonyl resonates at ~165 ppm in ¹³C NMR .
  • High-resolution mass spectrometry (HR-MS) : Validate molecular weight (e.g., [M+H]+ expected for C₂₂H₁₈ClF₃N₂O₄: 491.0982) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity >98% .

Advanced Research Questions

Q. 2.1. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

  • Crystallization : Grow single crystals via slow evaporation in ethanol/water mixtures.
  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) with a Bruker D8 Venture diffractometer .
  • Refinement : SHELXL refines bond lengths and angles. For example, the pyridazinone ring typically shows C=O bond lengths of 1.22–1.24 Å, while C-Cl and C-F bonds are ~1.73 Å and 1.34 Å, respectively . Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions, such as C-H···O hydrogen bonds .

Q. 2.2. What strategies address contradictions in biological activity data across studies?

  • Dose-response validation : Re-test antiproliferative activity (e.g., against HCT116 cells) using standardized MTT assays with IC₅₀ values reported in triplicate .
  • Off-target profiling : Screen against kinase panels (e.g., p38 MAPK) to confirm selectivity. For example, trimethoxyphenyl derivatives often inhibit tubulin polymerization, requiring comparative assays with colchicine .
  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation, which may explain variability in in vivo efficacy .

Q. 2.3. How can structure-activity relationships (SAR) guide derivatization for enhanced potency?

  • Substituent modulation : Replace the 3,4,5-trimethoxyphenyl group with halogenated or heteroaromatic rings (e.g., indole or naphthyl) to improve hydrophobic interactions .
  • Bioisosteric replacement : Substitute the pyridazinone core with triazolopyridazines to enhance metabolic stability .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies key interactions with β-tubulin’s colchicine-binding site, prioritizing substituents with higher binding affinity (ΔG < −9 kcal/mol) .

Q. 2.4. What analytical challenges arise in interpreting NMR spectra of this compound?

  • Signal overlap : Aromatic protons in the trimethoxyphenyl and benzyl groups may overlap at δ 6.8–7.5 ppm. Use 2D NMR (COSY, HSQC) to resolve correlations .
  • Dynamic effects : Rotameric equilibria of the benzyl group cause splitting in ¹H NMR. Low-temperature NMR (−40°C in CD₂Cl₂) stabilizes conformers for clearer analysis .

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